REACTION_CXSMILES
|
S(=O)(=O)(O)O.[CH3:6][C:7](=[CH:13][CH:14]([O:17][CH3:18])[O:15][CH3:16])[CH:8]([O:11][CH3:12])[O:9]C.C([O-])(O)=O.[Na+]>O>[CH3:6]/[C:7](=[CH:13]\[CH:14]([O:17][CH3:18])[O:15][CH3:16])/[CH:8]=[O:9].[CH3:6][C:7](=[CH:13][CH:14]=[O:15])[CH:8]=[O:9].[CH3:6][C:7]1[CH:8]([O:11][CH3:12])[O:17][CH:14]([O:15][CH3:16])[CH:13]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
2-methyl-1,1,4,4-tetramethoxybut-2-ene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(OC)OC)=CC(OC)OC
|
Name
|
|
Quantity
|
1 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
after which the mixture was filtered
|
Type
|
DISTILLATION
|
Details
|
The filtrate was worked up by distillation in an Allihn apparatus (150° C./20 mbar), 0.8 g of residue and 4.8 g of distillate
|
Type
|
CUSTOM
|
Details
|
being obtained
|
Name
|
|
Type
|
product
|
Smiles
|
C/C(/C=O)=C\C(OC)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 55.6% |
Name
|
|
Type
|
product
|
Smiles
|
CC(C=O)=CC=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 2.9% |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(OC(C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 18.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |